Superior Functional Group Tolerance vs. Aliphatic Sulfonyl Chlorides in Parallel Sulfonamide Synthesis
In a direct head-to-head comparison under parallel synthesis conditions, aliphatic sulfonyl fluorides (class representative) consistently delivered sulfonamide products with amines bearing additional functional groups, whereas the corresponding aliphatic sulfonyl chlorides failed to yield the desired product. This demonstrates that for complex, functionally dense amines relevant to medicinal chemistry, aliphatic sulfonyl fluorides like but-3-ene-1-sulfonyl fluoride offer a functional group tolerance that the chloride counterpart cannot provide [1].
| Evidence Dimension | Functional Group Tolerance (Qualitative Product Formation) |
|---|---|
| Target Compound Data | Successful sulfonamide formation |
| Comparator Or Baseline | Corresponding aliphatic sulfonyl chloride |
| Quantified Difference | Success vs. failure |
| Conditions | Parallel synthesis of aliphatic sulfonamides derived from aliphatic amines in a high-throughput setting |
Why This Matters
This class-level inference establishes that the -SO2F group, present in but-3-ene-1-sulfonyl fluoride, is mandatory for successful library synthesis with diverse amine substrates, directly impacting procurement decisions where the sulfonyl chloride analog would lead to synthetic dead ends and wasted resources.
- [1] Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 2014, 16(4), 192-197. DOI: 10.1021/co400164z View Source
